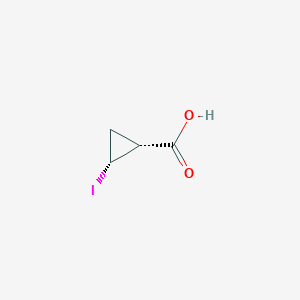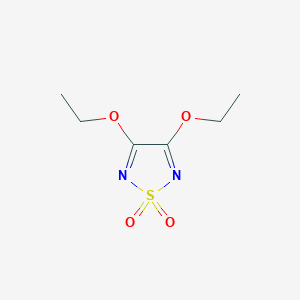
2,6-Dichlorobenzylideneacetone
Descripción general
Descripción
2,6-Dichlorobenzylideneacetone (DCBA) is a synthetic organic compound with the molecular formula C10H8Cl2O . It has an average mass of 215.076 Da and a monoisotopic mass of 213.995224 Da .
Molecular Structure Analysis
The molecular structure of DCBA consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . Unfortunately, the specific structural details or a visual representation of the molecule were not found in the search results.Physical And Chemical Properties Analysis
DCBA has a molecular weight of 215.07 g/mol . Unfortunately, the search results did not provide additional information about its physical and chemical properties.Relevant Papers Unfortunately, the search results did not provide specific papers related to DCBA. For a more comprehensive analysis, it would be beneficial to conduct a more targeted search for academic papers specifically discussing DCBA .
Aplicaciones Científicas De Investigación
Synthesis Techniques and Intermediate Applications
Research has explored the synthesis techniques of compounds structurally related to 2,6-Dichlorobenzylideneacetone, aiming to find economical and proper synthetic methods for important intermediates such as Methyl 2,3-dichlorobenzylideneacetylacete. This compound serves as an essential intermediate in the synthesis of felodipine, showcasing the utility of dichlorobenzylideneacetone derivatives in pharmaceutical synthesis (Zhao Xing-ru, 2005).
Chemical Reactivity and Derivative Formation
Studies on the reactivity of similar compounds reveal the formation of novel derivatives through various chemical reactions. For example, the reaction of 2-cyanoacetamide with benzylideneacetone in specific conditions leads to the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives, demonstrating the versatility of benzylideneacetone derivatives in creating new chemical entities with potential for further application (A. Shatsauskas et al., 2017).
Catalytic Applications
The catalytic properties of compounds involving dichlorobenzylideneacetone structures have been studied, highlighting their utility in cross-coupling reactions. For instance, polychloroarenes react with phenylboronic acid and organozinc compounds in the presence of palladium complexes catalyzed systems, demonstrating the role of dichlorobenzylideneacetone derivatives in facilitating these important chemical transformations (A. S. Burukin et al., 2005).
Environmental Impact and Degradation
Research into the environmental impact and degradation pathways of related compounds, such as chlorophenols and chlorobenzenes, provides insight into the environmental behavior of dichlorobenzylideneacetone derivatives. These studies address the transformation products and mechanisms of degradation in water, contributing to a better understanding of the environmental fate of such compounds (George P. Anipsitakis et al., 2006).
Electrocatalytic Applications
The electrocatalytic applications of dichlorobenzylideneacetone derivatives have been explored, particularly in the context of zinc electroreduction. The presence of these compounds in solutions containing zinc ions leads to shifts in the zinc electroreduction potential, highlighting their potential in electroplating and electrocatalytic processes (Aleksandra Perek-Dlugosz et al., 2014).
Propiedades
IUPAC Name |
(E)-4-(2,6-dichlorophenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUBBGLIJLKARO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271365 | |
| Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzylideneacetone | |
CAS RN |
55420-71-8, 41420-69-3 | |
| Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55420-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dichloro-2-((2-propynyloxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041420693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate](/img/structure/B1310644.png)









![1-Bromo-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B1310668.png)
